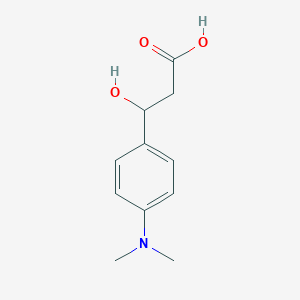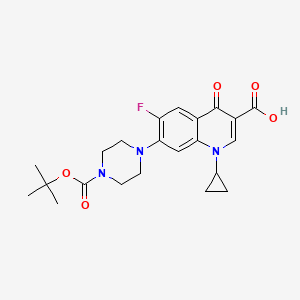
1-Cyclopropyl-6-fluoro-7-(4-t-butoxycarbonylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally characterized by a quinolone core with various substituents that enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps:
Formation of the Quinolone Core: The quinolone core is typically synthesized through a condensation reaction between an aniline derivative and a β-ketoester. This reaction is often catalyzed by an acid such as hydrochloric acid under reflux conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst like rhodium or copper.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution, where the quinolone core reacts with a piperazine derivative under basic conditions.
tert-Butoxycarbonyl Protection: The piperazine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the quinolone core using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinolone core, converting the ketone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Hydroxyl derivatives of the quinolone core.
Substitution: Various substituted derivatives at the fluorine atom.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model molecule for studying the reactivity and stability of quinolone derivatives. It is also used in the development of new synthetic methodologies for complex organic molecules.
Biology
In biology, the compound is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents. It serves as a reference compound in microbiological assays to evaluate the efficacy of new antibiotics.
Medicine
In medicine, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains. It is also studied for its pharmacokinetics and pharmacodynamics to optimize dosing regimens.
Industry
In the pharmaceutical industry, this compound is used in the development and production of new antibacterial drugs. It is also used in quality control processes to ensure the efficacy and safety of antibiotic formulations.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: Another quinolone antibiotic with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: A quinolone antibiotic with enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
7-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced stability, solubility, and antibacterial activity. The presence of the tert-butoxycarbonyl-protected piperazine ring and the cyclopropyl group distinguishes it from other quinolone antibiotics, providing it with unique pharmacological properties.
特性
分子式 |
C22H26FN3O5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O5/c1-22(2,3)31-21(30)25-8-6-24(7-9-25)18-11-17-14(10-16(18)23)19(27)15(20(28)29)12-26(17)13-4-5-13/h10-13H,4-9H2,1-3H3,(H,28,29) |
InChIキー |
GZEOJGRTNVRDAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


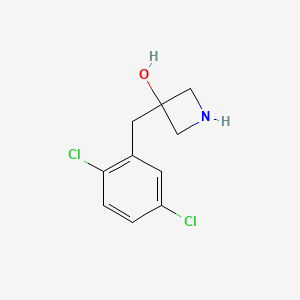
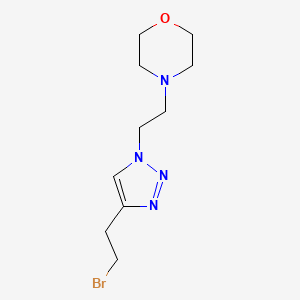

![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
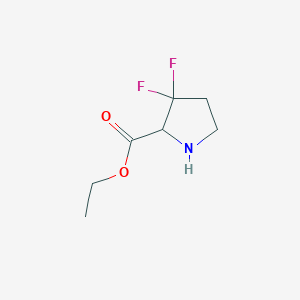
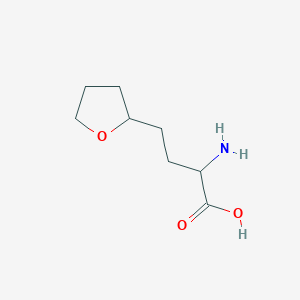

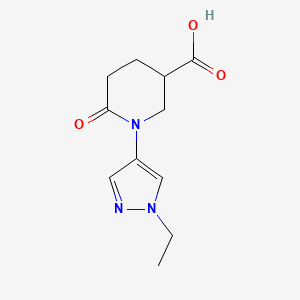
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)


